1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine -

1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Catalog Number: EVT-4505875
CAS Number:
Molecular Formula: C20H17ClF3N5
Molecular Weight: 419.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Condensation reactions: This approach typically involves reacting substituted pyrazoles with various cyclic or acyclic components, such as α,β-unsaturated ketones, β-ketoesters, or malononitrile derivatives. [, , , , , , , , ]
  • Multicomponent reactions: These reactions offer a convenient and efficient way to synthesize complex pyrazolo[3,4-b]pyridines in a single step. Examples include the reaction of pyrazole-based hydrazines with various electrophiles, such as α-haloketones or isocyanates. [, ]
  • Cyclization reactions: This strategy involves forming the pyrazolo[3,4-b]pyridine ring system from acyclic precursors. For instance, the reaction of suitably substituted pyridinethiones with hydrazine hydrate can lead to the formation of pyrazolo[3,4-b]pyridines. [, ]
Molecular Structure Analysis

The molecular structure of pyrazolo[3,4-b]pyridine derivatives has been extensively studied using techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and infrared (IR) spectroscopy. These studies have revealed key structural features, including bond lengths, bond angles, dihedral angles, and intermolecular interactions such as hydrogen bonding and π-π stacking. [, , , , , , , ]

Mechanism of Action
  • HSP90 inhibitors: These compounds bind to the ATP-binding site of the heat shock protein 90 (HSP90), inhibiting its chaperone function and leading to the degradation of client proteins involved in cancer cell growth and survival. []
  • CDK2 inhibitors: Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent inhibition of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, making them promising candidates for anticancer therapy. []
  • Antimicrobial agents: Several pyrazolo[3,4-b]pyridines exhibit broad-spectrum antimicrobial activity against various bacteria and fungi, highlighting their potential as novel antimicrobial agents. [, , , ]
Physical and Chemical Properties Analysis
  • Good thermal stability: This property makes them suitable for applications requiring high temperatures. []
  • Variable solubility: Depending on the substituents, they can be soluble in various organic solvents or aqueous media, affecting their bioavailability and potential for pharmaceutical applications. []
Applications
  • Medicinal chemistry: The diverse biological activities of pyrazolo[3,4-b]pyridines make them attractive scaffolds for developing novel therapeutics, such as anticancer agents, antimicrobial agents, and anti-inflammatory agents. [, , , , ]
  • Materials science: Some pyrazolo[3,4-b]pyridine derivatives possess interesting optical or electronic properties, making them potential candidates for applications in organic electronics, sensors, or dyes. []

4-(3-Isopropyl-4-(4-(1-methyl-1H-pyrazol-4-yl)-1H-imidazol-1-yl)-1H-pyrazolo[3,4-b]pyridin-1-yl)-3-methylbenzamide

  • Compound Description: This compound is an analog of TAS-116 (16e), a selective inhibitor of HSP90α and HSP90β. [] This series of compounds, including the related compound, were discovered through structure-activity relationship (SAR) optimization of a hit compound with a 4-(4-(quinolin-3-yl)-1H-indol-1-yl)benzamide structure. []
  • Relevance: Although possessing a different substituent at the 1-position of the pyrazolo[3,4-b]pyridine core compared to 1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound shares the core structure and the presence of a pyrazole substituent, highlighting its relevance in understanding structure-activity relationships within this class of compounds. []

Ethyl 6-(4-methoxyphenyl)-1-methyl-4-methylsulfanyl-3-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

  • Compound Description: This compound features a pyrazolo[3,4-b]pyridine core structure. [] The crystal structure analysis reveals a dihedral angle of 1.76° between the fused pyrazole and pyridine rings. []
  • Relevance: The compound shares the fundamental pyrazolo[3,4-b]pyridine core with 1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, although the substituents and their positions differ. This structural similarity underscores the diversity within this chemical class. []

5-Cyclopropyl-2-[1-(2-fluoro-benzyl)-1H-pyrazolo[3,4-b]pyridine-3-yl]pyrimidin-4-ylamine (BAY 41-2272)

  • Compound Description: BAY 41-2272 is a nitric oxide (NO)-independent soluble guanylyl cyclase (sGC) activator. [] Studies demonstrate its vasodilatory effects in ovine pulmonary artery, attributed to both sGC activation and sodium pump stimulation. []
  • Relevance: This compound, although possessing a pyrimidine ring linked to the pyrazolo[3,4-b]pyridine core, showcases a similar 1-(2-fluorobenzyl) substituent at the 1-position as in 1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The difference in halogen substitution on the benzyl group and the presence of a different heterocycle at the 3-position highlight potential areas for exploring structure-activity relationships. []

1-(Benzothiazolyl)-4,6-dimethyl-3-(4-chlorophenyl)pyrazolo[3,4-b]pyridine (6b)

  • Compound Description: This pyrazolo[3,4-b]pyridine derivative, synthesized through a multicomponent reaction, displayed significant in vitro cytotoxic activity against NALM-6, SB-ALL, and MCF-7 cancer cell lines. [] Notably, 6b exhibited comparable cell growth inhibition to the standard drug doxorubicin. []

2-(3-(4-Chlorophenyl)-4-methyl-6-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl)benzo[d]thiazole (12c)

  • Compound Description: Classified as a fluorinated pyrazolo[3,4-b]pyridine derivative, 12c demonstrated promising anti-cancer activity, exhibiting 46-39% cell growth inhibition against NALM-6, SB-ALL, and MCF-7 cancer cell lines. []
  • Relevance: The presence of a 4-chlorophenyl and a trifluoromethyl group on the pyrazolo[3,4-b]pyridine core links 12c structurally to 1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine. The variation in the 1-position substituent, with a benzo[d]thiazole group in 12c compared to a 3-chlorobenzyl group, underscores the structural diversity explored in these studies. []

4-(2-Fluorophenyl)-6-(1H-indol-1-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile

  • Compound Description: The crystal structure of this compound reveals a complex network of N-H…N, C-H…N, and C-H…π(arene) hydrogen bonds, contributing to its supramolecular aggregation. [] The molecules arrange into double chains forming cavities. []
  • Relevance: While sharing the core pyrazolo[3,4-b]pyridine scaffold with 1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine, this compound highlights the impact of substituent modifications on crystal packing and intermolecular interactions, crucial factors in drug design and development. []

Properties

Product Name

1-(3-chlorobenzyl)-6-(1-ethyl-1H-pyrazol-4-yl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

IUPAC Name

1-[(3-chlorophenyl)methyl]-6-(1-ethylpyrazol-4-yl)-3-methyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine

Molecular Formula

C20H17ClF3N5

Molecular Weight

419.8 g/mol

InChI

InChI=1S/C20H17ClF3N5/c1-3-28-11-14(9-25-28)17-8-16(20(22,23)24)18-12(2)27-29(19(18)26-17)10-13-5-4-6-15(21)7-13/h4-9,11H,3,10H2,1-2H3

InChI Key

ATOSLFAXXMDEEA-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)C2=NC3=C(C(=NN3CC4=CC(=CC=C4)Cl)C)C(=C2)C(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.